Pyrocatechuic acid

Catalog No.
S603731
CAS No.
303-38-8
M.F
C7H6O4
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrocatechuic acid

Lab supply: 2,3-DHBA (CAS 303-38-8) is the required ortho-catechol isomer for high-affinity iron chelation and enterobactin synthesis. Unlike generic DHBA isomers, it provides:

  • Specific EntB isochorismatase inhibition for bacterial iron homeostasis assays.
  • Superior FRAP/ABTS⁺ scavenging over 2,5-DHBA and 3,4-DHBA.
  • Reliable ≥98% purity, ambient shipping.

CAS Number

303-38-8

Product Name

Pyrocatechuic acid

IUPAC Name

2,3-dihydroxybenzoic acid

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)

InChI Key

GLDQAMYCGOIJDV-UHFFFAOYSA-N

Synonyms

2,3-dihydroxy benzoic acid, 2,3-dihydroxybenzoate, 2,3-dihydroxybenzoic acid, 2-pyrocatechuic acid, 2-pyrocatechuic acid, sodium salt, ferri-2,3-dihydroxybenzoic acid, o-pyrocatechuic acid

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)O

The exact mass of the compound 2,3-Dihydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. It belongs to the ontological category of dihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

2,3-Dihydroxybenzoic acid (2,3-DHBA, CAS: 303-38-8), also known as pyrocatechuic acid, is a functionalized aromatic carboxylic acid defined by its ortho-hydroxyl (catechol) moiety positioned adjacent to a carboxylate group. In industrial and laboratory procurement, it serves as a critical bidentate building block for high-affinity iron chelators, a resonance-stabilized antioxidant, and a specific enzyme substrate in microbiological assays. Unlike mono-hydroxybenzoic acids or meta/para-substituted isomers, 2,3-DHBA provides a specific combination of extreme ferric reducing power and precise steric geometry, making it the obligate precursor for synthesizing hexadentate siderophores like enterobactin and a highly effective radical scavenger in advanced formulations[1].

Research Fit

Ortho-dihydroxy probe Enables free radical and iron-redox mechanism studies
Aspirin metabolite biomarker Specific tracer for hydroxyl radical formation in vivo
Kinase selectivity tool Reported CDK6 inhibition threshold context
GPR35 receptor ligand Defined molecular target for GPCR signaling assays

Procuring generic dihydroxybenzoic acids (such as 2,5-DHBA/gentisic acid or 3,4-DHBA/protocatechuic acid) as substitutes for 2,3-DHBA frequently leads to synthesis failures and compromised assay performance. While 2,5-DHBA is the industry standard for MALDI-TOF MS matrices, it lacks the adjacent catecholate hydroxyls required for high-affinity Fe(III) coordination. Conversely, while 3,4-DHBA possesses a catechol moiety, its meta/para positioning relative to the carboxylate group alters the steric bite angle, preventing the formation of the ultra-stable hexadentate coordination geometries required for siderophore mimetics [1]. Furthermore, 2,3-DHBA exhibits significantly higher ferric reducing antioxidant power (FRAP) due to optimal intramolecular hydrogen bonding and resonance stabilization, meaning substitution with other isomers will quantitatively reduce the electron-donating capacity of antioxidant formulations[2].

Substitution Risk

Isomer-specific scavenging Radical scavenging activity is strongly isomer-dependent; 2,4-DHBA and 2,5-DHBA show markedly different profiles and may not replace 2,3-DHBA.
CDK6 inhibition differs CDK6 inhibition threshold diverges substantially; 2,5-DHBA requires much higher concentrations, limiting direct substitution in cell cycle studies.
Unique biomarker identity 2,3-DHBA is a specific aspirin metabolite and hydroxyl radical marker; other DHBA isomers cannot fulfill this biomarker role.

Superior Ferric Reducing Antioxidant Power (FRAP) for Formulation

In quantitative evaluations of phenolic acids for antioxidant formulations, 2,3-DHBA demonstrates the highest ferric reducing antioxidant power among its isomers. In standardized FRAP assays, 2,3-DHBA achieved a reducing capacity of 202 ± 10.6 TAUFe/μmol. In direct comparison, the widely used 2,5-DHBA (gentisic acid) yielded only 128 ± 6.3 TAUFe/μmol, and 2,4-DHBA showed significantly lower activity. This 57% increase in reducing power over 2,5-DHBA is driven by the ortho-positioning of the hydroxyl groups, which allows the second oxygen atom to participate in radical delocalization and resonance stabilization after the initial electron donation [1].

Evidence DimensionFerric Reducing Antioxidant Power (TAUFe/μmol)
Target Compound Data202 ± 10.6 TAUFe/μmol (2,3-DHBA)
Comparator Or Baseline128 ± 6.3 TAUFe/μmol (2,5-DHBA)
Quantified Difference57% higher reducing capacity for 2,3-DHBA
ConditionsStandardized FRAP assay evaluating electron-donating capacity

For buyers formulating high-performance antioxidants or active packaging, 2,3-DHBA provides a significantly higher electron-donating capacity than the more common 2,5-DHBA.

DPPH Radical Scavenging
Head-to-head
2,3-DHBA IC50 3.52 μM; 2,4-DHBA 4.95 μM, 2,5-DHBA 231.51 μM, 3,4-DHBA 384.6 μM. 1.4-fold to 109-fold lower IC50.
Reported isomer ranking; supports antioxidant screening context
DPPH assay, 30 min, 1 mM DPPH

Precursor Suitability for Ultra-High-Affinity Fe(III) Chelation

2,3-DHBA is the obligate biosynthetic and synthetic precursor for enterobactin and related artificial siderophores. The specific 2,3-substitution pattern allows the formation of a triserine trilactone core that provides exact hexadentate coordination to Fe(III). This precise geometry enables the enterobactin complex (composed of three 2,3-DHBA moieties) to achieve an extraordinary iron-binding affinity constant of K = 10^52 M^-1. Attempts to use 3,4-DHBA or 2,5-DHBA fail to replicate this spatial arrangement, resulting in dramatically lower pFe values and the inability to effectively scavenge low-abundance extracellular Fe3+ or compete with high-affinity chelators like transferrin [1].

Evidence DimensionFe(III) Binding Affinity Constant (K)
Target Compound DataK = 10^52 M^-1 (Enterobactin, derived from 3x 2,3-DHBA)
Comparator Or BaselineLower affinity constants for non-native isomers or synthetic chelators like EDTA (K ~ 10^25 M^-1)
Quantified Difference~27 orders of magnitude higher affinity for the 2,3-DHBA-derived hexadentate structure
ConditionsStandard state aqueous coordination at physiological pH

Procurement of exact 2,3-DHBA is absolutely critical for researchers synthesizing siderophore mimetics, as other isomers cannot achieve the required hexadentate coordination geometry.

Platelet Aggregation Inhibition
Head-to-head
Aggregation IC50 1.5 mM, serotonin release IC50 0.08 mM. Desferrioxamine and other benzoic acid derivatives: no effect.
Mechanistically distinct; free-radical-mediated, not iron-chelation-dependent
Human platelets, 70 μM adrenaline

Specific Regulatory Binding in Enterobactin Biosynthesis Assays

In microbiological research targeting bacterial iron homeostasis, 2,3-DHBA acts as a highly specific enzyme substrate and regulatory inhibitor. Fluorescence anisotropy and isothermal titration calorimetry assays demonstrate that 2,3-DHBA binds to the EntE enzyme with high affinity (KD = 0.54 μM). Furthermore, it acts as a competitive inhibitor of the apo-EntB isochorismatase domain (Ki ~ 200 μM), lowering the efficiency of EntC-EntB isochorismate channeling by approximately 70%. Generic phenolic acids do not exhibit this specific steric blockage of the isochorismatase active site, making 2,3-DHBA uniquely necessary for in vitro reconstitution and inhibition assays of the enterobactin pathway[1].

Evidence DimensionIsochorismate channeling efficiency reduction
Target Compound Data~70% reduction via competitive inhibition (Ki ~ 200 μM) by 2,3-DHBA
Comparator Or BaselineBaseline uninhibited apo-EntB activity (0% reduction)
Quantified Difference70% suppression of integrated reaction heats and channeling
ConditionsSteady-state coupled enzymatic assays and ITC monitoring

Laboratories screening for novel antibiotic adjuvants targeting bacterial iron uptake must procure 2,3-DHBA to accurately validate EntB/EntE enzyme inhibition models.

CDK6 Inhibition Threshold
Head-to-head
Inhibition begins at 250 μM; 2,5-DHBA >750 μM. Aspirin and salicylic acid: no inhibition.
Supports CDK6 selectivity context; at least 3-fold lower threshold than 2,5-DHBA
In vitro kinase assay

Enhanced ABTS Radical Scavenging Efficiency over 3,4-DHBA

Beyond ferric reducing power, 2,3-DHBA demonstrates stronger direct radical scavenging capabilities compared to its closest structural analog, 3,4-DHBA (protocatechuic acid). In standardized ABTS•+ radical scavenging assays at a concentration of 50 μM, 2,3-DHBA achieved an inhibition rate of 86.40%. Under identical conditions, 3,4-DHBA achieved only 74.51% inhibition. This performance gap highlights that the specific positioning of the catechol hydroxyls adjacent to the electron-withdrawing carboxylate group in 2,3-DHBA provides a measurable advantage in neutralizing free radicals, making it a more potent active pharmaceutical ingredient (API) precursor or biostimulant additive [1].

Evidence DimensionABTS•+ radical inhibition percentage
Target Compound Data86.40% inhibition (2,3-DHBA)
Comparator Or Baseline74.51% inhibition (3,4-DHBA)
Quantified Difference11.89 percentage points higher inhibition for 2,3-DHBA
Conditions50 μM methanolic solutions in standardized ABTS assay

When selecting a dihydroxybenzoic acid for radical-scavenging applications, 2,3-DHBA provides a quantitatively stronger baseline efficacy than the more commonly sourced 3,4-DHBA.

GPR35 Agonism
Data to verify
IC50 2.9 μM
Defined target engagement; limited isomer comparator data
Direct DHBA isomer comparison not available
Iron Binding Ability
Head-to-head
5.0% binding at 1 mM; desferroxamine B 93.7%, Na2EDTA 94.8%.
Low iron affinity confirms radical scavenging mechanism predominates
1 mM in vitro binding assay
P. aeruginosa Antimicrobial Activity
Class-level inference
MIC 1.5 mg/mL (≈9.7 mM) against P. aeruginosa Xen 5; growth inhibited ≥24 h.
Reported antimicrobial screening context; class-level structure-activity inference
Broth dilution; comprehensive isomer MIC comparison not available

Synthesis of Siderophore Mimetics and Iron Chelators

Directly leveraging the specific ortho-hydroxyl geometry detailed in Section 3, 2,3-DHBA is the required starting material for synthesizing hexadentate iron chelators and enterobactin analogs used in agricultural iron delivery and medical chelation therapy [1].

Formulation of High-Capacity Antioxidants

Based on its higher FRAP and ABTS radical scavenging metrics compared to 3,4-DHBA and 2,5-DHBA, 2,3-DHBA is the evidence-backed choice for active packaging, biostimulants, and cosmetic formulations requiring maximal resonance-stabilized electron donation [2].

Microbiological Assay Validation and Antibiotic Adjuvant Screening

Because 2,3-DHBA acts as a specific competitive inhibitor of the EntB isochorismatase domain, it is an indispensable reagent for laboratories validating in vitro assays targeting bacterial iron homeostasis and screening for novel enterobactin pathway inhibitors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antioxidant assay screening
DPPH radical scavenging profile
Dose-response curve reproducibility and isomer ranking
Platelet activation mechanism studies
Adrenaline-induced aggregation inhibition context
Free radical pathway validation; iron-chelation independence
Cell cycle regulation and CDK6-selectivity research
CDK6 inhibition threshold context
Kinase selectivity review; comparator metabolite profiling
GPR35 receptor signaling studies
GPR35 agonism profile
GPCR functional assay context; target engagement confirmation

Physical Description

Beige powder; [Aldrich MSDS]
Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

154.02660867 Da

Monoisotopic Mass

154.02660867 Da

Heavy Atom Count

11

LogP

1.2
1.2 (LogP)
1.20

Melting Point

204.00 to 208.00 °C. @ 760.00 mm Hg

UNII

70D5FBB392

Related CAS

875-28-5 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Iron Chelating Agents

Vapor Pressure

0.0000021 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

27138-57-4
303-38-8

Wikipedia

2,3-Dihydroxybenzoic_acid

(-)-Epicatechin and the colonic metabolite 2,3-dihydroxybenzoic acid protect against high glucose and lipopolysaccharide-induced inflammation in renal proximal tubular cells through NOX-4/p38 signalling

David Álvarez Cilleros, María Elvira López-Oliva, María Ángeles Martín, Sonia Ramos
PMID: 32959859   DOI: 10.1039/d0fo01805h

Abstract

Chronic hyperglycaemia and inflammation are present in diabetes and both processes have been related to the pathogenesis of diabetic kidney disease. Epicatechin (EC) and main colonic phenolic acids derived from flavonoid intake, such as 2,3-dihydroxybenzoic acid (DHBA), 3,4-dihydroxyphenylacetic acid (DHPAA) and 3-hydroxyphenylpropionic acid (HPPA), have been suggested to exert beneficial effects in diabetes. This study was aimed at investigating whether the mentioned compounds could prevent inflammation in renal proximal tubular NRK-52E cells induced by high glucose and lipopolysaccharide (LPS). Pre-treatment of cells with EC and DHBA (5 μM) reverted the enhanced levels of pro-inflammatory cytokines, such as tumour necrosis factor-α (TNF-α), interleukin-6 (IL-6) and monocyte chemoattractant protein 1 (MCP-1), activated by high glucose and LPS. Additionally, EC and DHBA pre-incubation reduced the increased values of adhesion molecules, namely, intercellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), as well as those of mitogen-activated protein kinases (MAPKs) [extracellular signal-regulated kinase (ERK), -c-jun N-terminal kinase (JNK) and -p38 protein kinase (p38)] activated by the high glucose and LPS challenge. Thus, in EC and DHBA pre-treated cells ICAM-1, p-ERK and p-JNK were returned to control values, and VCAM-1 and p-p38 levels were reduced by ∼20 and 25%, respectively, when compared to high glucose plus LPS-stimulated cells. Likewise, pre-treatment with EC and DHBA protected against high glucose plus LPS-triggered oxidative stress by preventing increased ROS and NADPH oxidase 4 (NOX-4) levels (∼25 and 45% reduction, respectively). By using specific inhibitors of p38 and NOX-4, the participation of both proteins in EC- and DHBA-mediated protection against inflammation and associated oxidative stress was shown. Taken together, EC and DHBA exert beneficial effects in renal proximal tubular cells, as they contribute to preventing the inflammatory-induced milieu and the accompanying redox imbalance, playing NOX-4/p38 a crucial role.


Precise Probing of Residue Roles by NRPS Code Swapping: Mutation, Enzymatic Characterization, Modeling, and Substrate Promiscuity of Aryl Acid Adenylation Domains

Fumihiro Ishikawa, Maya Nohara, Shinya Nakamura, Isao Nakanishi, Genzoh Tanabe
PMID: 31894971   DOI: 10.1021/acs.biochem.9b00748

Abstract

Aryl acids are most commonly found in iron-scavenging siderophores but are not limited to them. The nonribosomal peptide synthetase (NRPS) codes of aryl acids remain poorly elucidated relative to those of amino acids. Here, we defined more precisely the role of active-site residues in aryl acid adenylation domains (A-domains) by gradually grafting the NRPS codes used for salicylic acid (Sal) into an archetypal aryl acid A-domain, EntE [specific for the substrate 2,3-dihydroxybenzoic acid (DHB)]. Enzyme kinetics and modeling studies of these EntE variants demonstrated that the NRPS code residues at positions 236, 240, and 339 collectively regulate the substrate specificity toward DHB and Sal. Furthermore, the EntE variants exhibited the ability to activate the non-native aryl acids 3-hydroxybenzoic acid, 3-aminobenzoic acid, 3-fluorobenzoic acid, and 3-chlorobenzoic acid. These studies enhance our knowledge of the NRPS codes of aryl acids and could be exploited to reprogram aryl acid A-domains for non-native aryl acids.


A Unique Conformational Distortion Mechanism Drives Lipocalin 2 Binding to Bacterial Siderophores

Xiaojing Huang, Sladjana Slavkovic, Erfei Song, Amy Botta, Banafsheh Mehrazma, Cristina Lento, Philip E Johnson, Gary Sweeney, Derek J Wilson
PMID: 31613081   DOI: 10.1021/acschembio.9b00820

Abstract

Lcn2 is a host defense protein induced via the innate immune response to sequester iron-loaded bacterial siderophores. However, excess or prolonged elevation of Lcn2 levels can induce adverse cellular effects, including oxidative stress and inflammation. In this work, we use Hydrogen-Deuterium eXchange (HDX) and Isothermal Titration Calorimetry (ITC) to characterize the binding interaction between Lcn2 and siderophores enterobactin and 2,3-DHBA, in the presence and absence of iron. Our results indicate a rare "Type II" interaction in which binding of siderophores drives the protein conformational equilibrium toward an unfolded state. Linking our molecular model to cellular assays, we demonstrate that this "distorted binding mode" facilitates a deleterious cellular accumulation of reactive oxygen species that could represent the molecular origin of Lcn2 pathology. These results add important insights into mechanisms of Lcn2 action and have implications in Lcn2-mediated effects including inflammation.


Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification

Katarzyna B Wróblewska, Szymon Plewa, Paweł Dereziński, Izabela Muszalska-Kolos
PMID: 31877863   DOI: 10.3390/molecules25010051

Abstract

Choline salicylate (CS) as a derivative of acetylsalicylic acid is commonly used in different drug forms. In medicine, it is applied topically to inflammation of the oral cavity mucosa and in laryngology. However, this substance in the form of an ionic liquid has not been investigated enough. There are no literature studies on stability tests constituting a stage of pre-formulation research. HPLC (Nucleosil C18, 4.6 × 150 mm, 5 μm; methanol-water-acetic acid 60:40:1, 230 nm or 270 nm) and UV (276 nm) methods for the determination of CS in 2% (g/mL) aqueous solutions were developed. Under stress conditions, CS susceptibility to hydrolytic degradation in aqueous medium, hydrochloric acid, sodium hydroxide, and hydrogen peroxide, and the effect of light on the stability of CS solutions were studied with HPLC analysis. The degradation degree of CS and the purity of the solutions were also tested. Choline salicylate has been qualified as practically stable in neutral and acid media, stable in an alkaline medium, very stable in an oxidizing environment, and photolabile in solution. The HPLC-MS/MS method was used to identify 2,3- and 2,5-dihydroxybenzoic acids as degradation products of CS under the tested conditions.


Glutaminergic tonic action potentiate MPP

Toshio Obata
PMID: 30763652   DOI: 10.1016/j.neulet.2019.02.019

Abstract

The effect of glycine on 1-methyl-4-phenylpyridinium ion (MPP
)-induced hydroxyl radical (OH) formation in the extracellular fluid of rat striatum were investigated. Rats were anesthetized and sodium salicylate in Ringer's solution (0.5 nmol/μl/min) was infused through a microdialysis probe to detect the generation of OH as reflected by the non-enzymatic formation of 2,3-dihydroxybenzoic acid (2,3-DHBA) in rat striatum. MPP
(5 mmol/L) produced an increase in OH formation. When glycine (1 mmol/L) was infused into the rat striatum through a microdialysis probe after MPP
treatment, the marked in the level of 2,3-DHBA was observed in the brain dialysate. However, in the presence of MK-801 (100 μmol/L), a non competitive antagonist of N-methyl-D-aspartate (NMDA), glycine failed to increase the 2,3-DHBA formation by MPP
. When corresponding experiments were performed with nitro-L arginine (L-NNA) (1 mmol/L), a nitric oxide synthase (NOS) inhibitor, same result was obtained. These results suggest that MPP
-induced OH generation may modulated by glycine via NMDA receptor in rat striatum. This increase might be explained because of the presence of a glutaminergic tonic action.


Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?-The Metabolite Hypothesis

Ranjini Sankaranarayanan, D Ramesh Kumar, Janki Patel, G Jayarama Bhat
PMID: 32397626   DOI: 10.3390/molecules25092243

Abstract

Despite decades of research to elucidate the cancer preventive mechanisms of aspirin and flavonoids, a consensus has not been reached on their specific modes of action. This inability to accurately pinpoint the mechanism involved is due to the failure to differentiate the primary targets from its associated downstream responses. This review is written in the context of the recent findings on the potential pathways involved in the prevention of colorectal cancers (CRC) by aspirin and flavonoids. Recent reports have demonstrated that the aspirin metabolites 2,3-dihydroxybenzoic acid (2,3-DHBA), 2,5-dihydroxybenzoic acid (2,5-DHBA) and the flavonoid metabolites 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), 3,4-dihydroxybenzoic acid (3,4-DHBA) and 3,4,5-trihydroxybenzoic acid (3,4,5-THBA) were effective in inhibiting cancer cell growth in vitro. Limited in vivo studies also provide evidence that some of these hydroxybenzoic acids (HBAs) inhibit tumor growth in animal models. This raises the possibility that a common pathway involving HBAs may be responsible for the observed cancer preventive actions of aspirin and flavonoids. Since substantial amounts of aspirin and flavonoids are left unabsorbed in the intestinal lumen upon oral consumption, they may be subjected to degradation by the host and bacterial enzymes, generating simpler phenolic acids contributing to the prevention of CRC. Interestingly, these HBAs are also abundantly present in fruits and vegetables. Therefore, we suggest that the HBAs produced through microbial degradation of aspirin and flavonoids or those consumed through the diet may be common mediators of CRC prevention.


Heterogeneity in respiratory electron transfer and adaptive iron utilization in a bacterial biofilm

Yuxuan Qin, Yinghao He, Qianxuan She, Philip Larese-Casanova, Pinglan Li, Yunrong Chai
PMID: 31420537   DOI: 10.1038/s41467-019-11681-0

Abstract

In Bacillus subtilis, robust biofilm formation requires large quantities of ferric iron. Here we show that this process requires preferential production of a siderophore precursor, 2,3-dihydroxybenzoate, instead of the siderophore bacillibactin. A large proportion of iron is associated extracellularly with the biofilm matrix. The biofilms are conductive, with extracellular iron potentially acting as electron acceptor. A relatively small proportion of ferric iron is internalized and boosts production of iron-containing enzymes involved in respiratory electron transfer and establishing strong membrane potential, which is key to biofilm matrix production. Our study highlights metabolic diversity and versatile energy generation strategies within B. subtilis biofilms.


Production and Uptake of Distinct Endogenous Catecholate-Type Siderophores Are Required for Iron Acquisition and Virulence in Chromobacterium violaceum

Bianca Bontempi Batista, Renato Elias Rodrigues de Souza Santos, Rafael Ricci-Azevedo, José Freire da Silva Neto
PMID: 31570563   DOI: 10.1128/IAI.00577-19

Abstract

Bacteria use siderophores to scavenge iron from environmental or host sources. The iron acquisition systems of
, a ubiquitous environmental bacterium that can cause infections in humans, are still unknown. In this work, we demonstrated that
produces putative distinct endogenous siderophores, here named chromobactin and viobactin, and showed that they are each required for iron uptake and virulence. An
analysis in the genome of
revealed that genes related to synthesis and uptake of chromobactin (
) and viobactin (
) are located within two secondary-metabolite biosynthetic gene clusters. Using a combination of gene deletions and siderophore detection assays, we revealed that chromobactin and viobactin are catecholate siderophores synthesized from the common precursor 2,3-dihydroxybenzoate (2,3-DHB) on two nonribosomal peptide synthetase (NRPS) enzymes (CbaF and VbaF) and taken up by two TonB-dependent receptors (CbuA and VbuA). Infection assays in mice revealed that both the synthesis and the uptake of chromobactin or viobactin are required for the virulence of
, since only the mutant strains that do not produce any siderophores or are unable to take up both of them were attenuated for virulence. In addition, the mutant strain unable to take up both siderophores showed a pronounced attenuation of virulence
and reduced neutrophil extracellular trap (NET) formation in
assays, suggesting that extracellularly accumulated siderophores modulate the host immune response. Overall, our results revealed that
uses distinct endogenous siderophores for iron uptake and its establishment in the host.


Unsupervised machine learning using an imaging mass spectrometry dataset automatically reassembles grey and white matter

Makoto Nampei, Makoto Horikawa, Keisuke Ishizu, Fumiyoshi Yamazaki, Hidemoto Yamada, Tomoaki Kahyo, Mitsutoshi Setou
PMID: 31519997   DOI: 10.1038/s41598-019-49819-1

Abstract

Current histological and anatomical analysis techniques, including fluorescence in situ hybridisation, immunohistochemistry, immunofluorescence, immunoelectron microscopy and fluorescent fusion protein, have revealed great distribution diversity of mRNA and proteins in the brain. However, the distributional pattern of small biomolecules, such as lipids, remains unclear. To this end, we have developed and optimised imaging mass spectrometry (IMS), a combined technique incorporating mass spectrometry and microscopy, which is capable of comprehensively visualising biomolecule distribution. We demonstrated the differential distribution of phospholipids throughout the cell body and axon of neuronal cells using IMS analysis. In this study, we used solarix XR, a high mass resolution and highly sensitive MALDI-FT-ICR-MS capable of detecting higher number of molecules than conventional MALDI-TOF-MS instruments, to create a molecular distribution dataset. We examined the diversity of biomolecule distribution in rat brains using IMS and hypothesised that unsupervised machine learning reconstructs brain structures such as the grey and white matters. We have demonstrated that principal component analysis (PCA) can reassemble the grey and white matters without assigning brain anatomical regions. Hierarchical clustering allowed us to classify the 10 groups of observed molecules according to their distributions. Furthermore, the group of molecules specifically localised in the cerebellar cortex was estimated to be composed of phospholipids.


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